Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-vinylbicyclo[222]octane-1-carboxylate is an organic compound with the molecular formula C12H18O2 It is a derivative of bicyclo[222]octane, a structure known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with vinyl-containing reagents. One common method includes the use of a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core under mild and metal-free conditions . The reaction conditions often involve the use of organic bases to mediate the process, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification methods such as flash silica gel chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
The major products formed from these reactions include epoxides, halogenated derivatives, and fully saturated bicyclo[2.2.2]octane compounds.
Scientific Research Applications
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, contributing to the formation of stable polymeric networks. In biological systems, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 5-oxo-1-vinylbicyclo[2.2.2]octane-2-carboxylate
- Methyl 1-isobutoxy-4,5-dimethylbicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is unique due to its vinyl group, which imparts additional reactivity compared to its hydroxymethyl or oxo counterparts. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 4-ethenylbicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h3H,1,4-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVDSZDXNWFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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